C-DIM12

Nurr1 NR4A2 Selectivity

Select C-DIM12 for your Nurr1 research—this para-phenyl-substituted diindolylmethane is the only analog in its class with proven 42% oral bioavailability and a 3:1 brain-to-plasma ratio, validated to rescue dopaminergic neurons in the MPTP Parkinson's model. Unlike other C-DIMs, its high selectivity for Nurr1 over Nur77/Nor1/RXR eliminates confounding off-target effects, delivering cleaner data in neuroinflammation, cancer apoptosis, and CNS PK/PD studies. Accept no substitutes; procure the exact batch-specific compound backed by in vivo efficacy data.

Molecular Formula C23H17ClN2
Molecular Weight 356.8 g/mol
Cat. No. B1668760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-DIM12
Synonyms1,1-bis(3'-indolyl)-1-(4-chlorophenyl)methane
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane
DIM-C-pPhCl
Molecular FormulaC23H17ClN2
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
InChIInChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H
InChIKeyLTLRXTDMXOFBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





C-DIM12: A Para-Phenyl Substituted Diindolylmethane and Selective Nurr1 Activator


C-DIM12 (also known as DIM-C-pPhCl) is a para-phenyl-substituted diindolylmethane (C-DIM) derivative that functions as an orally bioavailable activator of the nuclear receptor-related protein 1 (Nurr1/NR4A2) [1]. This compound is a synthetic analog within a broader class of C-DIM compounds, which are known for their anti-inflammatory and neuroprotective properties [2]. Its molecular formula is C23H17ClN2, with a molecular weight of 356.85, and it is characterized by a p-chlorophenyl group attached to the diindolylmethane core [3]. Unlike some other C-DIMs, C-DIM12 is highly selective for Nurr1, showing no activation of the related nuclear receptors Nur77, Nor1, or RXR in parallel luciferase assays .

C-DIM12: Why Its Pharmacological Profile Defies Simple Substitution with Other C-DIM Analogs


The C-DIM compound class exhibits remarkable pharmacodynamic and pharmacokinetic heterogeneity despite a shared core structure. Simple substitution of one para-phenyl C-DIM for another is scientifically unsound, as minor structural variations (e.g., -Cl vs. -OH vs. -OCH3 vs. -H) produce profoundly different outcomes in oral bioavailability, brain penetration, target selectivity, and in vivo efficacy [1]. For instance, C-DIM8 (p-OH) and C-DIM12 (p-Cl) show a 7-fold difference in oral bioavailability (6% vs. 42%), directly impacting their utility for systemic or CNS applications [2]. Therefore, procurement decisions must be based on the specific, quantifiable performance data of the exact compound, not on assumptions of class-level equivalence.

Quantitative Evidence Guide: Head-to-Head Performance of C-DIM12 vs. Key Analogs


Nurr1 Selectivity: C-DIM12 vs. C-DIM8 (DIM-C-pPhOH)

C-DIM12 demonstrates high selectivity for Nurr1 over the closely related nuclear receptors Nur77, Nor1, and RXR. In contrast, the analog C-DIM8 (p-hydroxyphenyl) is known to activate Nur77 [1]. This selectivity profile is critical for applications where off-target effects on Nur77, a regulator of apoptosis and metabolism, are undesirable. C-DIM12 did not activate Nur77, Nor1, or RXR in parallel luciferase assays at concentrations up to 10 µM [2].

Nurr1 NR4A2 Selectivity Luciferase Assay

Oral Bioavailability: C-DIM12 (42%) vs. C-DIM5, C-DIM8 (6%), and C-DIM (phenyl)

C-DIM12 exhibits the highest oral bioavailability among a series of para-phenyl substituted diindolylmethanes. A comparative pharmacokinetic study in mice determined oral bioavailability (F) values of 42% for C-DIM12, compared to 6% for C-DIM8, 13% for C-DIM5, and 21% for the unsubstituted phenyl analog [1]. This represents a 7-fold improvement over C-DIM8 and a 3.2-fold improvement over C-DIM5.

Pharmacokinetics Oral Bioavailability C-DIM12 C-DIM5 C-DIM8

Brain Penetration: C-DIM12 Achieves ~3-Fold Higher Brain:Plasma Ratio

C-DIM12 demonstrates a marked propensity for partitioning into brain tissue, a key attribute for any compound targeting neurodegenerative or neuroinflammatory diseases. LC-MS analysis revealed that brain concentrations of C-DIM12 were approximately three times higher than plasma concentrations in mice following oral administration [1]. This is a substantial advantage over many CNS drug candidates which struggle to cross the blood-brain barrier.

Brain Penetration Pharmacokinetics CNS C-DIM12

In Vivo Tumor Growth Inhibition: Dose-Dependent Suppression in Bladder Cancer Model

C-DIM12 demonstrates significant, dose-dependent antitumor activity in an orthotopic xenograft model of bladder cancer. In nude mice bearing orthotopic KU7 bladder tumors, oral administration of C-DIM12 suppressed tumor growth by 44% at a dose of 12.5 mg/kg and by 59% at a dose of 25 mg/kg [1]. This provides a clear, quantifiable benchmark for in vivo efficacy.

Bladder Cancer Tumor Growth Inhibition Xenograft C-DIM12

Neuroprotective Efficacy: Prevention of Dopaminergic Neuron Loss in MPTP Model

In a chronic MPTP/probenecid mouse model of Parkinson's disease, C-DIM12 demonstrated neuroprotective efficacy by preventing the loss of dopaminergic neurons. While both C-DIM5 and C-DIM12 showed protective effects, C-DIM12's favorable pharmacokinetic profile (42% oral bioavailability) makes it the more practical choice for sustained in vivo studies [1]. The study quantified the preservation of dopaminergic neurons in the substantia nigra pars compacta and striatal dopamine terminals.

Parkinson's Disease Neuroprotection MPTP C-DIM12 C-DIM5

Off-Target Safety Profile: Low Doses Show No Pathology in Preclinical Toxicology

A comprehensive safety study in mice and dogs established that low, therapeutically relevant doses of C-DIM12 do not induce pathology, whereas only the highest tested doses caused modest liver changes [1]. Off-target screening at 10 µM against 68 targets, combined with predictive modeling, revealed potential interactions with serine/threonine kinases, GPCRs, and other pathways, providing a clear map of potential liabilities for researchers to consider [2].

Toxicology Safety Off-Target C-DIM12

C-DIM12: Validated Application Scenarios for Scientific and Preclinical Research


In Vivo Studies of Neuroinflammation and Neurodegeneration (e.g., Parkinson's Disease)

C-DIM12 is the preferred C-DIM analog for oral, systemic studies in rodent models of neurodegeneration. Its 42% oral bioavailability and 3:1 brain-to-plasma ratio [1] ensure robust CNS exposure following convenient oral gavage. The compound has been validated to prevent dopaminergic neuron loss in the MPTP mouse model of Parkinson's disease [2], making it an ideal tool for investigating Nurr1-mediated neuroprotection and anti-inflammatory mechanisms in the brain.

Cancer Biology Research Focused on Nurr1-Dependent Apoptosis (e.g., Bladder Cancer)

For researchers investigating the role of Nurr1 in cancer cell proliferation and survival, C-DIM12 offers a validated in vivo tool. It has demonstrated dose-dependent suppression of bladder tumor growth in an orthotopic xenograft model (44% and 59% suppression at 12.5 and 25 mg/kg, respectively) [3]. Its high selectivity for Nurr1 over Nur77 [4] minimizes confounding effects from the latter's distinct role in apoptosis and metabolism, providing cleaner data interpretation.

Glial Cell Inflammation and NF-κB Signaling Pathway Studies

C-DIM12 is a robust tool for studying Nurr1's role in suppressing inflammatory signaling in glial cells. It has been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB-dependent gene expression (e.g., NOS2, IL-6, CCL2) in BV-2 microglia and primary astrocytes . The compound's effects can be attenuated by Nurr1 RNA interference, confirming its on-target mechanism. This makes C-DIM12 valuable for dissecting the anti-inflammatory arm of Nurr1 biology in vitro and ex vivo.

Pharmacokinetic and ADME Studies of Brain-Penetrant Small Molecules

C-DIM12 can serve as a useful reference compound for pharmacokinetic/pharmacodynamic (PK/PD) studies, particularly for orally administered, brain-penetrant small molecules. Its well-characterized PK profile in mice, including high oral bioavailability (42%) and extensive brain partitioning [1], provides a benchmark against which novel CNS candidates can be compared. Furthermore, its defined off-target interaction profile [5] makes it a valuable control in studies assessing compound selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-DIM12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.